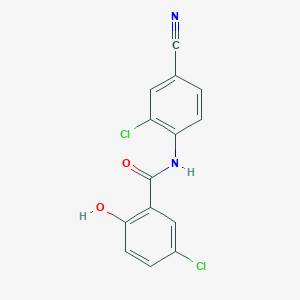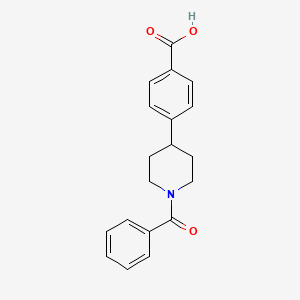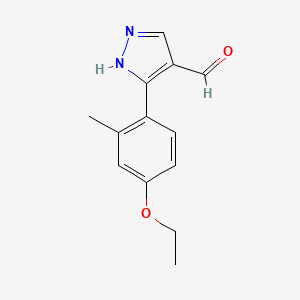
5-(4-ethoxy-2-methylphenyl)-1H-pyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Ethoxy-2-methylphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of an ethoxy group and a methyl group attached to a phenyl ring, which is further connected to a pyrazole ring with a carbaldehyde group at the 4-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethoxy-2-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-ethoxy-2-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
5-(4-Ethoxy-2-methylphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(4-Ethoxy-2-methylphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 5-(4-Ethoxy-2-methylphenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
5-(4-Ethoxy-2-methylphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its pyrazole core which is a common pharmacophore in medicinal chemistry.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 5-(4-ethoxy-2-methylphenyl)-1H-pyrazole-4-carbaldehyde is largely dependent on its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved can vary based on the specific application and target .
相似化合物的比较
Similar Compounds
- 5-(4-Ethoxy-2-methylphenyl)-2-methylphenol
- 5-(4-Ethoxy-2-methylphenyl)pyridin-2-amine
- 5-(4-Ethoxy-2-methylphenyl)thiazol-2-amine
Uniqueness
5-(4-Ethoxy-2-methylphenyl)-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazole ring with an aldehyde group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
属性
IUPAC Name |
5-(4-ethoxy-2-methylphenyl)-1H-pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-11-4-5-12(9(2)6-11)13-10(8-16)7-14-15-13/h4-8H,3H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORWUEMJFJHXNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=NN2)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
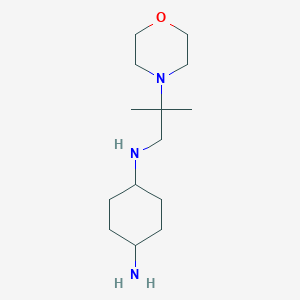
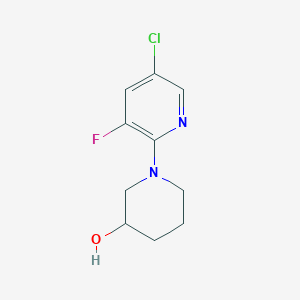

![2-[Butan-2-yl-(2,3,4-trifluorobenzoyl)amino]acetic acid](/img/structure/B7607238.png)
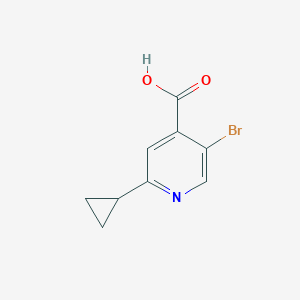
![N-(4-tert-butylphenyl)-2-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]acetamide](/img/structure/B7607248.png)
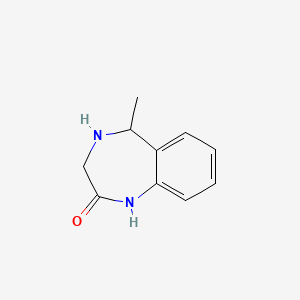
![5-methyl-N-[(2-methylphenyl)methyl]-1,2-oxazol-3-amine](/img/structure/B7607253.png)
![3-[[(5-Methyl-1,2-oxazol-3-yl)amino]methyl]phenol](/img/structure/B7607266.png)
![1-amino-N-[(3,5-difluorophenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B7607271.png)
![N-[(4-chlorophenyl)methyl]-1,2-oxazol-3-amine](/img/structure/B7607275.png)
![N-[(3,4,5-trifluorophenyl)methyl]-1,2-oxazol-3-amine](/img/structure/B7607286.png)
